molecular formula C23H23FN6O3 B11080567 8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11080567
M. Wt: 450.5 g/mol
InChI Key: OQEILQJMLLTLCL-DHRITJCHSA-N
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Description

8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C23H23FN6O3. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a fluorobenzyl and methoxybenzylidene hydrazinyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the purine derivative with hydrazine derivatives, followed by condensation with 4-methoxybenzaldehyde to form the methoxybenzylidene hydrazinyl moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of 8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern and the resulting properties, which may offer distinct advantages in various applications.

Properties

Molecular Formula

C23H23FN6O3

Molecular Weight

450.5 g/mol

IUPAC Name

8-[(2-fluorophenyl)methyl-[(E)-(4-methoxyphenyl)methylideneamino]amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C23H23FN6O3/c1-27-19-20(28(2)23(32)29(3)21(19)31)26-22(27)30(14-16-7-5-6-8-18(16)24)25-13-15-9-11-17(33-4)12-10-15/h5-13H,14H2,1-4H3/b25-13+

InChI Key

OQEILQJMLLTLCL-DHRITJCHSA-N

Isomeric SMILES

CN1C2=C(N=C1N(CC3=CC=CC=C3F)/N=C/C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1N(CC3=CC=CC=C3F)N=CC4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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